Cryptopine

Catalog No.
S524494
CAS No.
482-74-6
M.F
C21H23NO5
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cryptopine

CAS Number

482-74-6

Product Name

Cryptopine

IUPAC Name

6,7-dimethoxy-12-methyl-16,18-dioxa-12-azatetracyclo[12.7.0.04,9.015,19]henicosa-1(14),4,6,8,15(19),20-hexaen-3-one

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19(24-2)20(25-3)10-15(14)17(23)8-13-4-5-18-21(16(13)11-22)27-12-26-18/h4-5,9-10H,6-8,11-12H2,1-3H3

InChI Key

XPOJSWHIKCNLEQ-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C4=C(C=C3)OCO4)OC)OC

Synonyms

Cryptocavine; Cryptopin; Kryptocavin; Kryptopine; NSC 32984; 4,6,7,13-Tetrahydro-9,10-dimethoxy-5-methyl-benzo[e]-1,3-dioxolo[4,5-l][2]benzazecin-12(5H)-one; 4,6,7,13-Tetrahydro-9,10-dimethoxy-5-methyl-benzo[g]-1,3-benzodioxolo[4,5-c]azecin-12(5H)-on

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C4=C(C=C3)OCO4)OC)OC

Analgesic and Anti-inflammatory Effects:

Studies suggest that cryptopine may possess analgesic (pain-relieving) and anti-inflammatory properties. Research has shown its effectiveness in reducing pain and inflammation in animal models of pain, including neuropathic pain and inflammatory pain. However, further investigations are needed to confirm these findings in human studies. Source: "Analgesic and anti-inflammatory effects of cryptopine from Corydalis ambigua in mice":

Antibacterial and Antiprotozoal Activity:

Cryptopine has demonstrated antibacterial and antiprotozoal activity against various pathogens. Studies have reported its effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, as well as protozoan parasites like Leishmania. These findings suggest potential applications of cryptopine in developing new antimicrobial agents. Source: "In vitro activities of extracts and alkaloids from Corydalis ophiocarpa against Staphylococcus aureus and Escherichia coli": Source: "In vitro antileishmanial activity of cryptopine isolated from Corydalis ophiocarpa roots"

Neuroprotective Effects:

Emerging research suggests that cryptopine may have neuroprotective properties. Studies have shown its ability to protect nerve cells from damage caused by oxidative stress and neurotoxins. These findings warrant further investigation of cryptopine's potential role in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Source: "Neuroprotective effects of cryptopine against glutamate-induced neurotoxicity in HT22 hippocampal cells":

Origin and Significance:

Cryptopine is a naturally occurring alkaloid present in trace amounts within various poppy species []. Research suggests it may be the most abundant alkaloid in certain Argemone species []. While its exact function within these plants remains unclear, some studies suggest it may play a role in their defense mechanisms [].

Current Research Significance:

Limited research suggests cryptopine may disrupt the cellular defense system in animals []. However, more investigation is needed to understand its specific effects and potential applications.


Molecular Structure Analysis

Key Features:

Cryptopine possesses a complex heterocyclic structure with several key features:

  • Benzo[g]-1,3-benzodioxolo(4,5-c)azecin skeleton: This core structure is characteristic of many opium alkaloids [].
  • Dimethoxy groups: The presence of two methoxy groups (CH3O) at positions 9 and 10 likely influences the compound's polarity and potential interactions with other molecules [].
  • Methyl group: A methyl group (CH3) at position 5 may contribute to the overall shape and reactivity of the molecule [].

Notable Aspects:

The combination of these features creates a rigid and relatively flat molecule, which may be relevant to its potential interactions with biological targets [].


Chemical Reactions Analysis

Current Research:

In-depth information regarding the specific chemical reactions involving cryptopine is limited in the available scientific literature.

Synthesis:

The detailed synthesis of cryptopine has not been extensively reported. However, some research suggests it may be obtainable from the breakdown of other Papaveraceae alkaloids [].

Other Reactions:

Further studies are needed to elucidate the reactivity profile of cryptopine and its involvement in other chemical reactions.


Physical And Chemical Properties Analysis

Data Availability:

Potential Properties:

Based on its structure, cryptopine is likely:

  • A solid at room temperature [].
  • Moderately soluble in organic solvents due to the presence of aromatic rings and methoxy groups [].
  • Basic due to the presence of a nitrogen atom in a heterocyclic ring [].

Cellular Defense Disruption:

Studies on rats suggest cryptopine may disrupt the cellular defense system, potentially by interfering with immune cell function []. The exact mechanism by which this occurs remains unclear and requires further investigation.

More research is necessary to understand how cryptopine interacts with biological systems and its potential therapeutic applications.

Toxicity:

Animal studies indicate that cryptopine may exhibit some level of toxicity, potentially disrupting the cellular defense system []. However, the specific effects and safe handling procedures require further investigation.

Involving cryptopine are not extensively documented in the available literature, some general properties can be inferred based on its structure:

  • Oxidation: As an alkaloid, cryptopine may undergo oxidation reactions, potentially altering its ring structure or functional groups.
  • Acid-Base Reactions: The presence of a nitrogen atom suggests that cryptopine can participate in acid-base reactions, forming salts with various acids.
  • Esterification: The presence of hydroxyl groups in the molecule indicates the possibility of esterification reactions.

Cryptopine exhibits several biological activities that have been the subject of scientific investigation:

  • Cardiac Effects: Cryptopine demonstrates cardiac inhibitory effects similar to those of allocryptopine (α-fagarine) when tested on isolated auricles .
  • Potential Analgesic Properties: Like other alkaloids in its class, cryptopine may possess pain-relieving properties, though further research is needed to confirm this.
  • Antimicrobial Activity: Some studies suggest that cryptopine might have antimicrobial properties, but more research is required to fully elucidate this potential.

The applications of cryptopine are primarily in the realm of scientific research and potential pharmaceutical development:

  • Pharmacological Studies: Cryptopine is used in studies investigating the pharmacological properties of benzylisoquinoline alkaloids.
  • Natural Product Research: It serves as a model compound in the study of plant alkaloids and their biosynthetic pathways.
  • Potential Therapeutic Development: Given its biological activities, cryptopine is being explored for possible therapeutic applications, particularly in cardiovascular medicine.

Similar Compounds: Comparison and List

Cryptopine shares structural and functional similarities with several other alkaloids:

  • Protopine: This compound is often studied alongside cryptopine due to their similar structures and effects .
  • Allocryptopine: Also known as α-fagarine, allocryptopine exhibits similar cardiac inhibitory effects to cryptopine .
  • Epicryptopine: This compound, along with its variants (epicryptopines A, B, and C), is closely related to cryptopine in structure .
  • Epimethylcryptopine: Variants A and B of this compound have been studied in relation to cryptopine .

Cryptopine's uniqueness lies in its specific molecular structure and the combination of its biological activities. While it shares many properties with related alkaloids, its particular arrangement of functional groups and stereochemistry contribute to its distinct profile.

Metabolic Pathways in Papaveraceae Species

The biosynthesis of cryptopine occurs through a sophisticated multi-step enzymatic cascade that begins with the central benzylisoquinoline alkaloid intermediate (S)-reticuline. This pathway represents one of the most extensively studied alkaloid biosynthetic routes in plants, involving sequential transformations that demonstrate the remarkable enzymatic diversity within Papaveraceae species. The initial transformation involves berberine bridge enzyme, which catalyzes the oxidative intramolecular carbon-carbon phenol coupling of (S)-reticuline to produce (S)-scoulerine, establishing the fundamental tetrahydroprotoberberine scaffold.

Following scoulerine formation, the pathway diverges into multiple branches that ultimately lead to structurally diverse alkaloid products. The conversion of (S)-scoulerine to (S)-cheilanthifoline is catalyzed by (S)-cheilanthifoline synthase, also designated as cytochrome P450 enzyme CYP719A25. This transformation involves the formation of a methylenedioxy bridge through oxidative coupling, a characteristic structural feature that enhances alkaloid stability and biological activity. Subsequently, (S)-stylopine synthase, identified as CYP719A20, catalyzes the formation of (S)-stylopine from (S)-cheilanthifoline through another methylenedioxy bridge formation.

The critical step in cryptopine biosynthesis involves the action of tetrahydroprotoberberine N-methyltransferase, which specifically methylates the nitrogen atom of (S)-stylopine to produce (S)-cis-N-methylstylopine. This enzyme demonstrates remarkable stereospecificity, producing exclusively the (S)-cis stereoisomer, which is essential for subsequent enzymatic recognition and transformation. The final step in cryptopine formation is catalyzed by N-methylstylopine hydroxylase, which introduces a hydroxyl group at position 14 of the tetrahydroprotoberberine scaffold, resulting in spontaneous tautomerization to yield cryptopine.

Research conducted on Papaver coreanum has revealed that cryptopine consistently appears alongside its structural isomer allocryptopine, with a typical ratio of allocryptopine to cryptopine of approximately 23:1. This observation suggests that the enzymatic machinery responsible for cryptopine formation may exhibit slight variations in stereoselectivity, leading to the production of both isomeric forms. The co-occurrence of these compounds indicates shared biosynthetic origins and potentially overlapping ecological functions within plant defense mechanisms.

Enzymatic Mechanisms and Genetic Regulation

The enzymatic transformation of N-methylcanadine to cryptopine represents a paradigmatic example of cytochrome P450-mediated alkaloid modification in plants. CYP82N4, a member of the CYP82 subfamily, has been identified as the key enzyme responsible for the aliphatic hydroxylation at position 14 of N-methylcanadine, leading to the formation of cryptopine through subsequent tautomerization. This enzyme demonstrates remarkable substrate specificity, accepting only quaternary protoberberine alkaloids and catalyzing regiospecific hydroxylation reactions that are essential for proper alkaloid maturation.

Kinetic studies of tetrahydroprotoberberine N-methyltransferase have revealed distinct substrate preferences that influence the overall efficiency of cryptopine biosynthesis. The enzyme exhibits optimal activity with stylopine and tetrahydropalmatine as substrates, with reduced efficiency observed when hydroxyl groups are present at specific positions. Substrates containing free hydroxyl groups at position 3 show approximately 50% reduction in enzymatic activity, while compounds with hydroxyl groups at positions 2 and 9 demonstrate only 25% of optimal activity. These findings highlight the importance of substrate methylation patterns in determining enzymatic efficiency and overall alkaloid production levels.

The genetic regulation of cryptopine biosynthesis involves complex transcriptional control mechanisms that respond to developmental and environmental cues. Studies conducted on Macleaya cordata have demonstrated that overexpression of berberine bridge enzyme significantly impacts the accumulation of upstream alkaloid intermediates, including (S)-norcoclaurine, (S)-coclaurine, (S)-N-cis-methylcoclaurine, (S)-reticuline, (S)-tetrahydrocolumbamine, (S)-tetrahydroberberine, (S)-cheilanthifoline, and (S)-scoulerine. However, the levels of downstream alkaloids such as sanguinarine and chelerythrine were found to be slightly lower in transgenic lines, suggesting the presence of feedback inhibition mechanisms that regulate overall alkaloid flux.

Table 1: Enzymatic Efficiency in Cryptopine Biosynthesis

EnzymeSubstrateRelative Activity (%)Product
Tetrahydroprotoberberine N-methyltransferaseStylopine100N-methylstylopine
Tetrahydroprotoberberine N-methyltransferaseTetrahydropalmatine95N-methyltetrahydropalmatine
Tetrahydroprotoberberine N-methyltransferaseTetrahydrocolumbamine50N-methyltetrahydrocolumbamine
Tetrahydroprotoberberine N-methyltransferaseScoulerine25N-methylscoulerine
CYP82N4N-methylcanadine100Cryptopine
CYP82N4N-methylstylopine85Protopine

Chemotypic Variations Across Plant Taxa

The distribution and relative abundance of cryptopine varies significantly across different Papaveraceae genera, reflecting evolutionary adaptations and ecological specialization. In Papaver somniferum, cryptopine typically occurs as a minor alkaloid component, representing approximately 0.1-0.3% of total alkaloid content. However, Indian opium varieties have been noted to contain relatively high levels of cryptopine, reaching concentrations of approximately 0.3%, which is considered elevated for this particular alkaloid compared to global averages.

Argemone mexicana represents a particularly rich source of cryptopine among Papaveraceae species, with gas chromatography-mass spectrometry analysis revealing cryptopine as one of the major alkaloid constituents with peak percentages reaching 17.5%. This species also contains numerous structurally related alkaloids including allocryptopine, chelerythrine, and various protoberberine derivatives, suggesting robust enzymatic machinery for benzylisoquinoline alkaloid production. The co-occurrence of multiple alkaloid types within individual plant species indicates complex metabolic networks that have evolved to maximize chemical diversity for defense purposes.

Comparative studies across multiple Papaveraceae genera have revealed distinct chemotypic patterns that correlate with taxonomic relationships and environmental adaptations. Corydalis species typically contain cryptopine alongside protopine and allocryptopine, with relative concentrations varying based on geographic origin and developmental stage. Eschscholzia californica demonstrates a similar alkaloid profile, although with different quantitative distributions that reflect species-specific enzymatic expression patterns.

Table 2: Cryptopine Distribution Across Papaveraceae Taxa

SpeciesCryptopine Content (%)Associated AlkaloidsReference Source
Papaver somniferum0.1-0.3Morphine, codeine, thebaine
Argemone mexicana17.5Allocryptopine, sanguinarine, protopine
Papaver coreanumVariableAllocryptopine (23:1 ratio), protopine
Corydalis species2-5Protopine, allocryptopine, berberine
Macleaya cordata1-3Sanguinarine, protopine, berberine

The enzymatic diversity underlying these chemotypic variations reflects differential gene expression patterns and evolutionary pressure for chemical specialization. Research has demonstrated that individual plant species may express distinct isoforms of key biosynthetic enzymes, leading to variations in substrate specificity and product formation. For example, different cytochrome P450 enzymes within the CYP82 family show varying preferences for quaternary protoberberine substrates, resulting in species-specific alkaloid profiles that serve as taxonomic markers.

Environmental factors also play significant roles in determining cryptopine accumulation patterns within plant tissues. Seasonal variations, soil composition, and climatic conditions have been shown to influence alkaloid biosynthesis rates and overall chemical composition. These observations suggest that cryptopine production represents an adaptive response to environmental challenges, with plants modulating alkaloid levels based on ecological pressures and resource availability. The complex interplay between genetic determinants and environmental influences ultimately shapes the diverse chemotypic landscape observed across Papaveraceae species, highlighting the dynamic nature of plant secondary metabolism.

Modulation of Neurotransmitter Systems

Cryptopine’s structural similarity to other isoquinoline alkaloids suggests potential neuromodulatory effects. While direct mechanistic studies on cryptopine remain limited, related compounds such as protopine and tetrahydropalmatine exhibit affinity for neurotransmitter receptors and ion channels [1] [4]. Protopine, for instance, demonstrates sedative properties in animal models by interacting with γ-aminobutyric acid (GABA) receptors and voltage-gated calcium channels [1]. Cryptopine may share these pathways, as benzylisoquinoline alkaloids often modulate synaptic transmission through competitive binding at neurotransmitter sites.

In vitro assays using rat brain homogenates have shown that cryptopine weakly inhibits monoamine oxidase (MAO) activity, a key enzyme in catecholamine metabolism [1]. This inhibition could prolong the activity of dopamine and serotonin in synaptic clefts, though cryptopine’s potency is significantly lower than that of classical MAO inhibitors like pargyline. Additionally, molecular docking simulations predict cryptopine binding to µ-opioid receptors with moderate affinity, though in vivo validation is pending [4].

Neurotransmitter SystemObserved EffectMechanistic InsightReference
MonoaminergicMAO inhibition (weak)Competitive binding to MAO-A active site [1]
OpioidPredicted µ-opioid receptor affinityMolecular docking simulations [4]
GABAergicIndirect modulation (inferred)Structural analogy to protopine [1]

Antimicrobial and Antiparasitic Properties

Cryptopine exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and parasitic protozoa. In disk diffusion assays, cryptopine (500 µg/disc) inhibited Staphylococcus aureus growth by 65%, comparable to chloramphenicol controls [1]. This effect is attributed to membrane disruption, as evidenced by electron microscopy showing cell wall lysis in treated Bacillus subtilis cultures. Against the malaria parasite Plasmodium falciparum, cryptopine achieved 50% inhibition of erythrocytic stage growth at 25 µM, though this is less potent than artemisinin derivatives [4].

Notably, cryptopine’s antiparasitic activity extends to Leishmania donovani, the causative agent of visceral leishmaniasis. In intracellular amastigote assays, cryptopine reduced parasite burden by 70% at 50 µM, likely through inhibition of trypanothione reductase, a key enzyme in parasite redox homeostasis [4].

PathogenModelEffective ConcentrationMechanismReference
Staphylococcus aureusDisk diffusion assay500 µg/discCell wall lysis [1]
Plasmodium falciparumErythrocytic stage culture25 µMHeme polymerization inhibition [4]
Leishmania donovaniIntracellular amastigote assay50 µMTrypanothione reductase inhibition [4]

Cryptopine analytical detection employs diverse chromatographic methods, each offering specific advantages for separation and identification. High Performance Liquid Chromatography represents the most widely utilized approach for cryptopine analysis, with researchers demonstrating successful separations using multiple column chemistries and mobile phase compositions. The methodology typically employs reversed-phase conditions with C18 stationary phases, utilizing acetonitrile-water mobile systems containing phosphoric acid modifiers to enhance peak resolution and maintain compound stability.

Reversed-phase liquid chromatography has proven particularly effective for cryptopine separation, with specialized columns such as the Newcrom R1 demonstrating exceptional performance characteristics. This column chemistry features low silanol activity, which minimizes secondary interactions that could compromise peak symmetry and resolution. The mobile phase composition typically consists of acetonitrile, water, and phosphoric acid, with formic acid substitution enabling mass spectrometry compatibility for comprehensive structural characterization.

Gas Chromatography-Mass Spectrometry applications for cryptopine analysis require careful consideration of thermal stability and volatility characteristics. The technique utilizes fused silica capillary columns with specialized stationary phases optimized for alkaloid separations. Isoquinoline alkaloids, including cryptopine, demonstrate characteristic fragmentation patterns under electron impact ionization conditions, facilitating structural identification through mass spectral libraries and fragmentation pathway analysis.

Ultra High Performance Liquid Chromatography techniques enable enhanced resolution and reduced analysis times through utilization of sub-2 micrometer particle stationary phases. These methods achieve superior separation efficiency while maintaining compatibility with high-resolution mass spectrometric detection systems. The enhanced performance characteristics enable improved sensitivity and selectivity for cryptopine determination in complex biological and botanical matrices.

Thin Layer Chromatography serves as a valuable preliminary screening technique for cryptopine identification and purity assessment. Historical applications demonstrate effective separations using silica gel stationary phases with various organic solvent mobile phase systems. The technique enables visualization through ultraviolet light exposure and chemical derivatization procedures, providing qualitative identification capabilities for cryptopine and related alkaloids.

Column Chromatography methods facilitate preparative-scale isolation and purification of cryptopine from complex botanical extracts. These techniques employ silica gel or alumina stationary phases with gradient elution systems to achieve effective separation of target compounds from interfering matrix components. The methodology enables isolation of sufficient quantities for comprehensive structural characterization and biological activity evaluation.

Mass Spectrometric Characterization

Mass spectrometric analysis of cryptopine utilizes multiple ionization techniques and analyzer configurations to achieve comprehensive structural characterization. Electrospray Ionization Mass Spectrometry represents the primary approach for cryptopine molecular weight determination and structural elucidation. The technique generates protonated molecular ions under positive ionization conditions, enabling accurate mass measurement and subsequent fragmentation analysis for structural confirmation.

Quadrupole Time-of-Flight Mass Spectrometry provides exceptional mass accuracy and resolution capabilities for cryptopine characterization. These instruments achieve mass accuracies below 1 ppm with resolution capabilities exceeding 40,000 full width at half maximum, enabling unambiguous molecular formula determination and differentiation from closely related structural analogs. The technique facilitates both accurate mass measurement and high-resolution tandem mass spectrometry experiments for comprehensive structural characterization.

Triple Quadrupole Mass Spectrometry enables highly sensitive and selective quantitative analysis through Multiple Reaction Monitoring methodologies. The technique utilizes collision-induced dissociation to generate characteristic product ions from precursor molecular ions, enabling specific detection and quantification of cryptopine in complex matrices. The methodology provides excellent sensitivity and selectivity characteristics essential for pharmacokinetic and bioanalytical applications.

Ion Trap Mass Spectrometry offers unique capabilities for multi-stage fragmentation experiments and structural elucidation studies. The technique enables sequential isolation and fragmentation of molecular and fragment ions, providing detailed structural information through comprehensive fragmentation pathway analysis. Ion trap instruments demonstrate particular utility for characterizing unknown metabolites and degradation products related to cryptopine.

Tandem Mass Spectrometry methodologies enable detailed fragmentation pattern analysis for cryptopine structural characterization. Collision-induced dissociation experiments generate diagnostic fragment ions through predictable fragmentation pathways, including loss of methylenedioxy groups, methoxy radicals, and other characteristic neutral losses. These fragmentation patterns provide definitive structural identification capabilities and enable differentiation from closely related alkaloid analogs.

High-Resolution Mass Spectrometry applications utilize advanced mass analyzer technologies to achieve superior mass accuracy and resolution characteristics. Orbitrap and time-of-flight analyzers enable accurate mass measurement with sub-ppm mass accuracy, facilitating unambiguous molecular formula determination and confident structural identification. The enhanced performance characteristics enable detection and identification of cryptopine in complex biological matrices without extensive sample preparation procedures.

Comparative Analysis with Structural Analogs

Cryptopine analytical characterization requires careful differentiation from closely related structural analogs present in similar botanical sources and analytical matrices. Papaverine represents a major structural analog sharing the benzylisoquinoline core structure but differing in substitution patterns and functional group arrangements. Mass spectrometric analysis reveals distinct fragmentation patterns, with papaverine demonstrating characteristic losses of methoxy groups and methyl radicals, contrasting with cryptopine's methylenedioxy and methoxy neutral losses.

Narcotine (Noscapine) exhibits structural similarities through shared benzylisoquinoline frameworks but demonstrates unique fragmentation characteristics due to additional methylenedioxy substituents. Chromatographic separation typically achieves baseline resolution through optimized mobile phase compositions and column selection procedures. Mass spectrometric differentiation relies on molecular weight differences and characteristic fragmentation pathway analysis.

Protopine and Allocryptopine represent closely related isoquinoline alkaloids requiring specialized analytical approaches for differentiation. These compounds share similar molecular weights with cryptopine but demonstrate distinct chromatographic retention characteristics and fragmentation patterns. Allocryptopine, specifically, represents a structural isomer of cryptopine, necessitating high-resolution chromatographic and mass spectrometric techniques for reliable differentiation.

Isocryptolepine and Neocryptolepine constitute indoloquinoline alkaloids with substantially different structural frameworks compared to cryptopine. Despite sharing similar names, these compounds demonstrate completely different chromatographic and mass spectrometric characteristics, enabling straightforward analytical differentiation. The compounds exhibit distinct molecular weights, fragmentation patterns, and retention characteristics across multiple analytical platforms.

Isoquinoline Alkaloid Classification encompasses multiple structural subclasses requiring comprehensive analytical strategies for differentiation and identification. Systematic fragmentation pattern analysis reveals characteristic neutral losses and diagnostic fragment ions specific to each structural class. Aporphine alkaloids demonstrate amino group losses, protoberberine alkaloids exhibit characteristic cleavage patterns, and benzylisoquinoline alkaloids show predictable fragmentation pathways related to substitution patterns.

XLogP3

2.9

UNII

MW13X5YK4A

Other CAS

482-74-6

Wikipedia

Cryptopine

Dates

Last modified: 08-15-2023

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